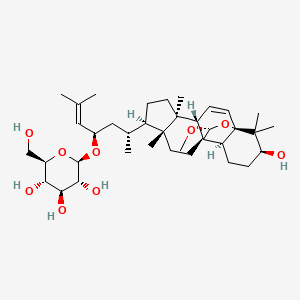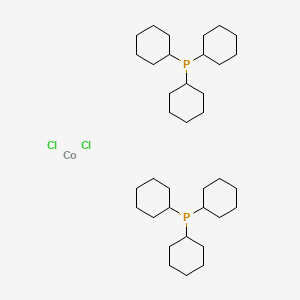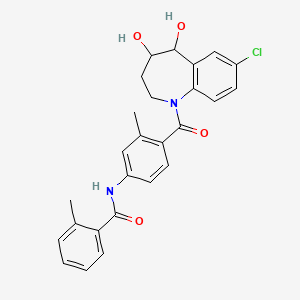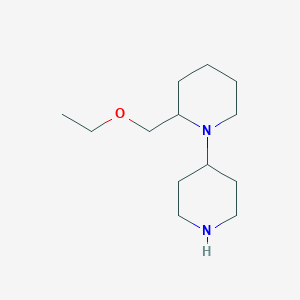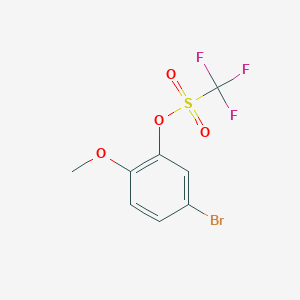
5-Bromo-2-methoxyphenyl trifluoromethanesulphonate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Métodos De Preparación
The synthesis of 5-Bromo-2-methoxyphenyl trifluoromethanesulphonate typically involves the reaction of 5-bromo-2-methoxyphenol with trifluoromethanesulfonic anhydride in the presence of a base such as pyridine . The reaction is carried out under anhydrous conditions to prevent hydrolysis of the trifluoromethanesulfonic anhydride. The product is then purified by recrystallization or column chromatography .
Análisis De Reacciones Químicas
5-Bromo-2-methoxyphenyl trifluoromethanesulphonate undergoes various types of chemical reactions, including:
Substitution Reactions: It can participate in nucleophilic aromatic substitution reactions where the trifluoromethanesulphonate group is replaced by other nucleophiles.
Coupling Reactions: It is used in Suzuki–Miyaura coupling reactions, which involve the formation of carbon-carbon bonds between aryl halides and boronic acids.
Oxidation and Reduction Reactions: The compound can undergo oxidation and reduction reactions under specific conditions, leading to the formation of various products.
Aplicaciones Científicas De Investigación
5-Bromo-2-methoxyphenyl trifluoromethanesulphonate is used in a wide range of scientific research applications, including:
Mecanismo De Acción
The mechanism of action of 5-Bromo-2-methoxyphenyl trifluoromethanesulphonate involves its ability to act as an electrophile in various chemical reactions. The trifluoromethanesulphonate group is a good leaving group, which facilitates nucleophilic substitution reactions . In coupling reactions, the compound undergoes oxidative addition to form a palladium complex, followed by transmetalation and reductive elimination to form the desired product .
Comparación Con Compuestos Similares
5-Bromo-2-methoxyphenyl trifluoromethanesulphonate is unique due to its trifluoromethanesulphonate group, which provides it with distinct reactivity and stability compared to other similar compounds. Some similar compounds include:
5-Bromo-2-methoxyphenyl acetate: This compound has an acetate group instead of a trifluoromethanesulphonate group, which affects its reactivity and applications.
5-Bromo-2-methoxyphenyl trifluoromethanesulfonamide: This compound has a trifluoromethanesulfonamide group, which also influences its chemical properties and uses.
Propiedades
Fórmula molecular |
C8H6BrF3O4S |
|---|---|
Peso molecular |
335.10 g/mol |
Nombre IUPAC |
(5-bromo-2-methoxyphenyl) trifluoromethanesulfonate |
InChI |
InChI=1S/C8H6BrF3O4S/c1-15-6-3-2-5(9)4-7(6)16-17(13,14)8(10,11)12/h2-4H,1H3 |
Clave InChI |
ZOGMEMQWZDKJRN-UHFFFAOYSA-N |
SMILES canónico |
COC1=C(C=C(C=C1)Br)OS(=O)(=O)C(F)(F)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![6-Methoxy-N,N-dimethyl-3-[1-(2-pyridinyl)ethyl]-1H-indene-2-ethanamine](/img/structure/B15293377.png)
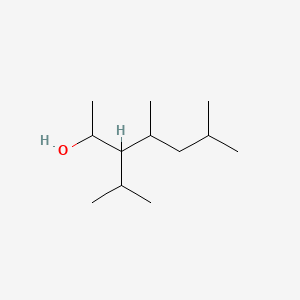
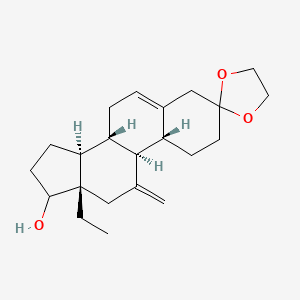
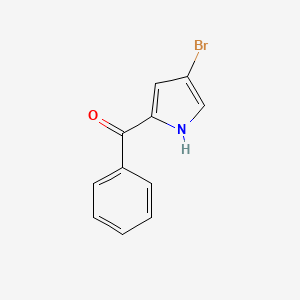
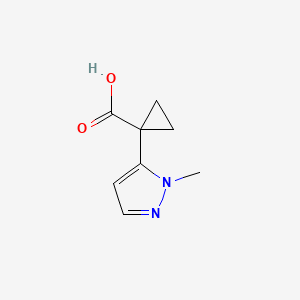
![N-[9-[(2S,4S,5R)-5-[[bis(4-methoxyphenyl)-phenylmethoxy]methyl]-4-hydroxyoxolan-2-yl]-6-oxo-1H-purin-2-yl]-2-methylpropanamide](/img/structure/B15293394.png)
![(S)-2-[(1,1'-Biphenyl)-2-yloxy]propanoic Acid](/img/structure/B15293406.png)

